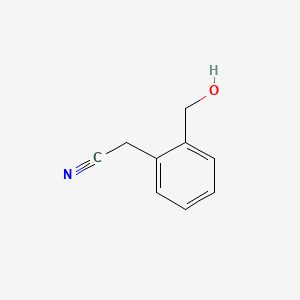

(2-Hydroxymethylphenyl)acetonitrile

Descripción general

Descripción

(2-Hydroxymethylphenyl)acetonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

(2-Hydroxymethylphenyl)acetonitrile is primarily synthesized through reactions involving trimethylsilyl cyanide and o-quinone methides derived from phenolic compounds. This synthesis pathway allows for the production of various derivatives that can be further functionalized for specific applications in organic chemistry .

Key Properties:

- Molecular Formula: C9H11N

- Molecular Weight: 147.19 g/mol

- Appearance: Colorless to pale yellow liquid

Applications in Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules. Its nitrile functional group is crucial for various transformations, including:

- Formation of Benzofuranones: this compound can be converted into benzofuranones under acidic conditions, which are important scaffolds in medicinal chemistry due to their bioactive properties .

- Synthesis of Amines and Carboxylic Acids: The nitrile group can be hydrolyzed to yield amines or carboxylic acids, expanding its utility in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry Applications

The biological activity of this compound and its derivatives has garnered attention in drug discovery. Research highlights several potential therapeutic applications:

- Anticancer Activity: Compounds derived from this compound have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

- Antimicrobial Properties: Similar structures have demonstrated antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, making them candidates for developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a derivative of this compound on MIA PaCa-2 pancreatic cancer cells. The compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM, indicating its potential for further development into an anticancer therapeutic .

Case Study 2: Antimicrobial Activity

In vitro tests showed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) against gram-positive bacteria around 256 µg/mL. These findings support the compound's potential use in treating bacterial infections.

Data Table: Summary of Biological Activities

Propiedades

Fórmula molecular |

C9H9NO |

|---|---|

Peso molecular |

147.17 g/mol |

Nombre IUPAC |

2-[2-(hydroxymethyl)phenyl]acetonitrile |

InChI |

InChI=1S/C9H9NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5,7H2 |

Clave InChI |

JVLSPOMXYPEZCE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)CC#N)CO |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.